

An In-Depth Technical Guide to the Thermochemical Data of p-Toluquinone

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Compound of Interest

Compound Name: *p*-Toluquinone

Cat. No.: B147270

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Abstract

p-Toluquinone, also known as 2-methyl-1,4-benzoquinone, is a compound of significant interest in various scientific fields, including materials science and pharmacology. Its utility as a building block in organic synthesis and its potential as an antimicrobial and antitumor agent underscore the importance of a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the available thermochemical data for **p-toluquinone**, detailed experimental protocols for the determination of these properties, and an exploration of the key signaling pathways implicated in its biological activity. All quantitative data are presented in structured tables for clarity and comparative analysis, and complex biological pathways are visualized using Graphviz diagrams.

Thermochemical Data

The thermochemical properties of **p-toluquinone** are crucial for understanding its stability, reactivity, and energy content. The following tables summarize the key experimental and calculated thermochemical data for **p-toluquinone** in its solid and gaseous states at the standard temperature of 298.15 K.

Table 1: Enthalpies of Formation and Combustion of **p-Toluquinone** (at T = 298.15 K)

Property	Symbol	Phase	Value (kJ·mol ⁻¹)	Method
Standard molar enthalpy of combustion	$\Delta_c H_o$	solid	-3361.9 ± 1.3	Combustion Calorimetry[1][2][3][4]
Standard molar enthalpy of formation	$\Delta_f H_o$	solid	-229.0 ± 1.6	Derived from $\Delta_c H_o$ [1][2][3][4]
Standard molar enthalpy of formation	$\Delta_f H_o$	gas	-156.4 ± 1.7	Derived from $\Delta_f H_o(\text{cr})$ and $\Delta_{\text{sub}} H_o$ [1][2][3][4]

Table 2: Enthalpy of Phase Transition and Thermodynamic Functions of **p-Toluquinone** (at T = 298.15 K)

Property	Symbol	Value	Method
Enthalpy of sublimation	$\Delta_{\text{sub}} H_o$	$72.6 \pm 0.7 \text{ kJ}\cdot\text{mol}^{-1}$	Transpiration Method[1][2][3][4]
Heat Capacity (ideal gas)	$C_{p,o}$	$129.5 \text{ J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$	Calculation[1][2][3][4]
Absolute Entropy (ideal gas)	S_o	$344.9 \text{ J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$	Calculation[1][2][3][4]

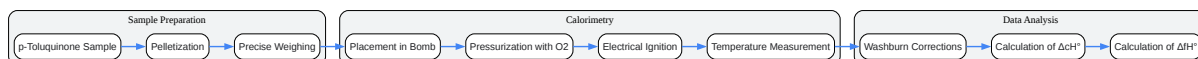
Experimental Protocols

The accurate determination of thermochemical data relies on precise experimental methodologies. The following sections detail the key experimental protocols used to obtain the data presented above.

Combustion Calorimetry

The standard molar enthalpy of combustion of **p-toluquinone** was determined using a static bomb calorimeter.

Experimental Workflow:



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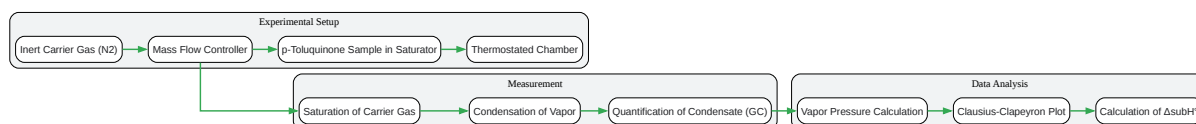
Figure 1: Workflow for Combustion Calorimetry.

A pellet of high-purity **p-toluquinone** of a known mass is placed in a platinum crucible within a calorimetric bomb. The bomb is then sealed and pressurized with pure oxygen to approximately 3.04 MPa. The bomb is placed in a calorimeter with a known quantity of water. The sample is ignited electrically, and the resulting temperature change of the water is measured with high precision. The energy equivalent of the calorimeter is determined by burning a standard substance, such as benzoic acid, under identical conditions. The standard molar enthalpy of combustion is then calculated after applying Washburn corrections for the deviation of the experimental conditions from the standard state.^{[1][2][3][4]}

Transpiration Method

The enthalpy of sublimation of **p-toluquinone** was determined by measuring its vapor pressure as a function of temperature using the transpiration method.

Experimental Workflow:



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Figure 2: Workflow for the Transpiration Method.

A stream of an inert carrier gas, such as nitrogen, is passed at a known and constant flow rate through a saturator containing the **p-toluquinone** sample. The saturator is maintained at a constant temperature. The carrier gas becomes saturated with the vapor of the substance. The vapor is then transported to a condenser where it is trapped. The amount of the condensed substance is quantified, typically using gas chromatography. By knowing the volume of the carrier gas and the amount of the transported substance, the partial pressure of the substance at that temperature can be calculated. This procedure is repeated at various temperatures. The enthalpy of sublimation is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.^{[1][2][3][4]}

Biological Activity and Signaling Pathways

p-Toluquinone and other quinone derivatives are known to exhibit significant biological activity, including antitumor and antimicrobial effects. A primary mechanism underlying these activities is the ability of the quinone moiety to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and the induction of oxidative stress within cells. This oxidative stress, in turn, can trigger various cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

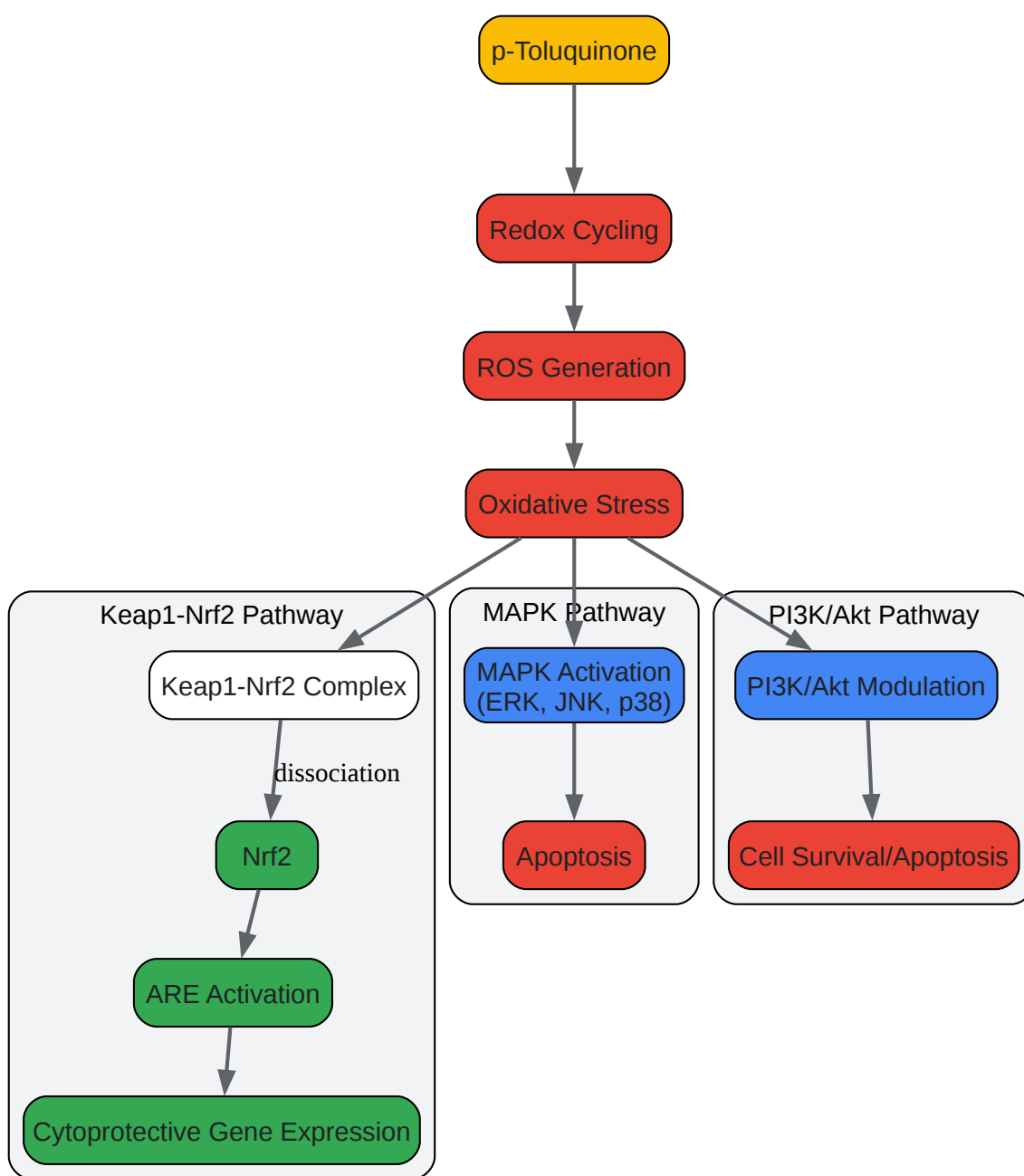
Key Signaling Pathways

The cellular response to **p-toluquinone**-induced oxidative stress is complex and involves the interplay of several key signaling pathways.

- **Keap1-Nrf2 Pathway:** This is a critical pathway in the cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. Oxidative stress, induced by **p-toluquinone**, leads to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes.
- **Mitogen-Activated Protein Kinase (MAPK) Pathway:** The MAPK pathways (including ERK, JNK, and p38) are crucial in transducing extracellular signals to cellular responses. Oxidative stress can activate these pathways, leading to diverse outcomes, including cell proliferation, differentiation, and apoptosis, depending on the specific context and cell type.
- **PI3K/Akt Pathway:** This pathway is a central regulator of cell survival, proliferation, and metabolism. While often associated with pro-survival signals, its interaction with oxidative stress can be complex and can, under certain conditions, contribute to apoptotic processes.

Proposed Signaling Cascade

The following diagram illustrates a proposed signaling cascade initiated by **p-toluquinone**, leading to a cellular response.



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Figure 3: Proposed signaling pathways activated by **p-Toluquinone**.

Conclusion

This technical guide provides a consolidated resource for the thermochemical data of **p-toluquinone**, offering valuable information for researchers and professionals in drug development and materials science. The detailed experimental protocols serve as a reference for the methodologies employed in obtaining these critical parameters. Furthermore, the elucidation of the potential signaling pathways involved in **p-toluquinone**'s biological activity provides a foundation for further investigation into its pharmacological applications. A comprehensive understanding of both the fundamental thermochemistry and the biological interactions of **p-toluquinone** is essential for harnessing its full potential in various scientific and industrial applications.

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